molecular formula C50H100O4 B14499416 Pentadecyl 2,3-bis(hexadecyloxy)propanoate CAS No. 64713-40-2

Pentadecyl 2,3-bis(hexadecyloxy)propanoate

Cat. No.: B14499416
CAS No.: 64713-40-2
M. Wt: 765.3 g/mol
InChI Key: IECQYVCJZMJKPH-UHFFFAOYSA-N
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Description

Pentadecyl 2,3-bis(hexadecyloxy)propanoate is a synthetic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its long alkyl chains and ester functional groups, which contribute to its hydrophobic nature and potential use in surfactants and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadecyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification of propanoic acid with long-chain alcohols. One common method includes the reaction of propanoic acid with 1,2-propanediol in the presence of a catalyst such as cesium-exchanged heteropoly acid on K-10 clay . The reaction is carried out in a batch reactor at elevated temperatures, around 180°C, to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pentadecyl 2,3-bis(hexadecyloxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters.

Scientific Research Applications

Pentadecyl 2,3-bis(hexadecyloxy)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pentadecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentadecyl 2,3-bis(hexadecyloxy)propanoate is unique due to its specific combination of long alkyl chains and ester functional groups, which provide distinct hydrophobic properties and potential applications in various fields. Its ability to integrate into lipid membranes and enhance the solubility of hydrophobic compounds sets it apart from other similar compounds.

Properties

CAS No.

64713-40-2

Molecular Formula

C50H100O4

Molecular Weight

765.3 g/mol

IUPAC Name

pentadecyl 2,3-dihexadecoxypropanoate

InChI

InChI=1S/C50H100O4/c1-4-7-10-13-16-19-22-25-28-30-33-36-39-42-45-52-48-49(53-46-43-40-37-34-31-29-26-23-20-17-14-11-8-5-2)50(51)54-47-44-41-38-35-32-27-24-21-18-15-12-9-6-3/h49H,4-48H2,1-3H3

InChI Key

IECQYVCJZMJKPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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